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Compound Name: 4-Cyclohexylbenzoic acid

Cat. No.: B181604 Get Quote

An In-Depth Technical Guide to the Predicted Physicochemical Properties of 4-
Cyclohexylbenzoic Acid

This guide provides a detailed examination of the computationally predicted physicochemical

properties of 4-Cyclohexylbenzoic acid, with a primary focus on its lipophilicity (XlogP) and

other key molecular descriptors relevant to pharmaceutical and materials science research. We

will delve into the theoretical underpinnings of the predictive models, interpret the resulting

data, and discuss the practical implications for drug development and molecular design.

Introduction: The Imperative of In-Silico Prediction
In modern chemical and pharmaceutical research, the ability to predict the properties of a

molecule before its synthesis is a cornerstone of efficient development. Computational, or in-

silico, methods provide rapid, cost-effective screening of virtual compounds, allowing

researchers to prioritize candidates with the highest probability of success. 4-
Cyclohexylbenzoic acid (C₁₃H₁₆O₂), a molecule featuring a blend of nonpolar (cyclohexyl,

phenyl) and polar (carboxylic acid) moieties, presents an interesting case study for the

application of these predictive models. Understanding its computed properties is crucial for

anticipating its behavior in biological systems and material composites.

Core Physicochemical Profile of 4-
Cyclohexylbenzoic acid
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Computational analysis provides a wealth of data points that describe a molecule's likely

behavior. The following table summarizes the key predicted properties for 4-
Cyclohexylbenzoic acid, primarily sourced from the PubChem database.[1][2]

Property Predicted Value Computational Method

Molecular Weight 204.26 g/mol PubChem 2.2

XLogP3 4.1 XLogP3 3.0

Hydrogen Bond Donor Count 1 Cactvs 3.4.8.24

Hydrogen Bond Acceptor

Count
2 Cactvs 3.4.8.24

Rotatable Bond Count 2 Cactvs 3.4.8.24

Topological Polar Surface Area

(TPSA)
37.3 Å² Cactvs 3.4.8.24

Exact Mass 204.115029749 Da PubChem 2.2

Complexity 211 Cactvs 3.4.8.24

Heavy Atom Count 15 PubChem

Deconstructing the Predictions: A Look at the Core
Algorithms
To trust and effectively utilize computed data, it is essential to understand the methodologies

used to generate it. Here, we explore the causality and logic behind two of the most influential

predicted properties: XlogP and TPSA.

XLogP3: A Knowledge-Guided Approach to Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a

drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly

expressed as the logarithm of the octanol-water partition coefficient (logP). The XLogP3

algorithm is a sophisticated atom-additive method for predicting this value.[3][4]
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Unlike simpler fragment-based methods, XLogP3 operates on a more refined principle:

Reference-Based Prediction: For a query molecule, the algorithm first identifies the

compound with the highest structural similarity within its vast training set of over 8,000

molecules with experimentally determined logP values.[3][5] This known logP value serves

as a highly accurate starting point.

Additive Correction: The algorithm then calculates the difference in logP between the query

molecule and the reference compound using an additive model.[5][6] This model is built on

87 distinct atom/group types and incorporates correction factors for intramolecular

interactions, such as internal hydrogen bonds.[3][4]

This "knowledge-guided" approach allows XLogP3 to achieve a high degree of accuracy, with

average unsigned errors often falling between 0.24 and 0.51 units.[3][5] For 4-
Cyclohexylbenzoic acid, the predicted XlogP of 4.1 indicates significant lipophilicity. This is

logically consistent with its structure, which is dominated by the nonpolar cyclohexyl and phenyl

rings.

Topological Polar Surface Area (TPSA): Quantifying
Polarity for Permeability Prediction
The Topological Polar Surface Area (TPSA) is a molecular descriptor that correlates strongly

with the passive transport of molecules across biological membranes, such as intestinal

absorption and blood-brain barrier penetration.[7][8] TPSA is defined as the surface area sum

over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.[8]

The key advantage of the TPSA calculation method is its computational efficiency, which

bypasses the need for 3D conformational analysis.[9][10] The workflow is as follows:

Fragment Identification: The molecule's 2D structure (topology), often represented by a

SMILES string, is analyzed to identify all polar fragments.[11]

Summation of Contributions: The algorithm sums the tabulated, empirically derived surface

area contributions of each identified polar fragment.[8][10][11] This approach is orders of

magnitude faster than calculating the surface from a 3D geometry.[9]
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For 4-Cyclohexylbenzoic acid, the TPSA is derived entirely from the carboxylic acid group (-

COOH). Its predicted TPSA of 37.3 Å² is a significant value for researchers.

Workflow for In-Silico Property Prediction
The following diagram illustrates the generalized workflow for computing molecular properties

from a structural input. This self-validating system begins with a defined molecular structure

and proceeds through validated algorithms to produce a rich dataset for scientific evaluation.
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Step 1: Molecular Input

Step 2: Algorithmic Processing

Step 3: Data Output & Analysis

Molecular Structure
(e.g., SMILES, InChI)

SMILES for 4-Cyclohexylbenzoic acid:
C1CCC(CC1)C2=CC=C(C=C2)C(=O)O Computational Algorithms

Input for Calculation

XLogP3 Engine
(Atom-additive, knowledge-based)

TPSA Calculator
(Fragment-based summation)

Other Descriptor Calculators
(e.g., Rotatable Bonds, H-Bond Counts) Predicted Physicochemical Properties

Generate Properties

Data Summary Table
- XlogP = 4.1

- TPSA = 37.3 Å²
- Rotatable Bonds = 2

- ...

Scientific Interpretation &
Decision Making

Interpret for Application

Click to download full resolution via product page

Caption: Generalized workflow for the in-silico prediction of molecular properties.
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Practical Implications for Research and Drug
Development
The computed properties of 4-Cyclohexylbenzoic acid provide actionable insights for

scientists.

High Lipophilicity (XlogP = 4.1): This value suggests that the molecule will readily partition

into lipid environments. In a drug development context, this implies a high potential for

membrane permeability and absorption. However, very high lipophilicity can sometimes lead

to poor aqueous solubility, metabolic instability, and non-specific binding.

Low Polar Surface Area (TPSA = 37.3 Å²): A TPSA value below 60 Å² is often associated

with good penetration of the blood-brain barrier (BBB). While not a guarantee, the low TPSA

of this molecule suggests it should be considered a candidate for CNS-acting agents.

Furthermore, TPSA values under 140 Å² are generally correlated with good oral

bioavailability.[7]

Low Rotatable Bond Count (2): With only two rotatable bonds (C-C between the rings and C-

C to the carboxyl group), the molecule has relatively low conformational flexibility. This can

be advantageous in drug design, as a more rigid molecule often has higher binding affinity

for its target, albeit potentially making it harder to find an optimal binding pose.

Hydrogen Bonding (1 Donor, 2 Acceptors): These values are well within the parameters of

Lipinski's "Rule of Five," a widely used guideline for assessing drug-likeness.[12] The

presence of both a donor and acceptors allows for specific polar interactions with biological

targets.

The diagram below synthesizes the relationship between the molecule's structure, its key

computed properties, and their implications in a research context.
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Molecular Structure

Computed Properties

Scientific Implications

4-Cyclohexylbenzoic acid

XlogP
4.1

TPSA
37.3 Å²

H-Bond Donor
1

H-Bond Acceptor
2

Rotatable Bonds
2

High Lipophilicity

Good 'Drug-Likeness' Profile
(Rule of 5 Compliant)

Good Membrane Permeability
(Oral Absorption, BBB Penetration)

Potential Low Aqueous Solubility

Click to download full resolution via product page

Caption: Structure-property relationships for 4-Cyclohexylbenzoic acid.

Conclusion
The in-silico profile of 4-Cyclohexylbenzoic acid, anchored by a predicted XlogP of 4.1 and a

TPSA of 37.3 Å², characterizes it as a highly lipophilic molecule with a high probability of

passive diffusion across biological membranes. These computationally derived insights are

invaluable for guiding experimental design, saving significant resources by allowing

researchers to anticipate a compound's ADME properties and potential as a drug candidate or

functional material. The trustworthiness of these predictions stems from the robust, knowledge-

based algorithms like XLogP3 and the empirically validated TPSA methodology, which form an

essential part of the modern scientist's toolkit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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